Dilauramidoglutamide lysine
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Overview
Description
Dilauramidoglutamide lysine is a novel peptide-based gemini surfactant. It is composed of a glutamic acid–lysine–glutamic acid peptide with two dodecyl chains attached to the terminals. This compound has garnered significant attention due to its unique structure and superior physicochemical properties compared to conventional surfactants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dilauramidoglutamide lysine involves the construction of a glutamic acid–lysine–glutamic acid peptide, followed by the attachment of two dodecyl chains to the terminals. The exact synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale peptide synthesis techniques. These methods often involve automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The industrial production focuses on optimizing the yield and purity while minimizing production costs .
Chemical Reactions Analysis
Types of Reactions
Dilauramidoglutamide lysine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Dilauramidoglutamide lysine has a wide range of scientific research applications, including:
Mechanism of Action
Dilauramidoglutamide lysine exerts its effects through its unique structure, which allows it to efficiently self-assemble at low concentrations. This self-assembly leads to the formation of stable nanoemulsions and cubosomes. The molecular targets and pathways involved include the interaction with hydrophobic bioactive molecules, leading to improved dispersion stability and reduced crystallinity .
Comparison with Similar Compounds
Similar Compounds
Sodium dilauramidoglutamide lysine: A similar compound with slight variations in the peptide structure.
Other gemini surfactants: Compounds with two hydrophilic heads and two hydrophobic tails separated by a spacer chain.
Uniqueness
This compound is unique due to its specific peptide structure and the presence of two dodecyl chains. This structure provides it with superior emulsifying properties and the ability to form stable nanoemulsions and cubosomes at low concentrations .
Properties
CAS No. |
854278-75-4 |
---|---|
Molecular Formula |
C40H72N4O10 |
Molecular Weight |
769.0 g/mol |
IUPAC Name |
(2S)-2,6-bis[[(4S)-4-carboxy-4-(dodecanoylamino)butanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C40H72N4O10/c1-3-5-7-9-11-13-15-17-19-24-35(46)43-32(39(51)52)26-28-34(45)41-30-22-21-23-31(38(49)50)42-37(48)29-27-33(40(53)54)44-36(47)25-20-18-16-14-12-10-8-6-4-2/h31-33H,3-30H2,1-2H3,(H,41,45)(H,42,48)(H,43,46)(H,44,47)(H,49,50)(H,51,52)(H,53,54)/t31-,32-,33-/m0/s1 |
InChI Key |
QSPSHAXZIXJLFB-ZDCRTTOTSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N[C@@H](CCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)NC(=O)CCCCCCCCCCC)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CCC(=O)NCCCCC(C(=O)O)NC(=O)CCC(C(=O)O)NC(=O)CCCCCCCCCCC)C(=O)O |
Origin of Product |
United States |
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